molecular formula C18H22N6O4 B1277953 n6-[2-(4-Aminophenyl)ethyl]adenosine CAS No. 89705-21-5

n6-[2-(4-Aminophenyl)ethyl]adenosine

Katalognummer B1277953
CAS-Nummer: 89705-21-5
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: XTPOZVLRZZIEBW-SCFUHWHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N6-[2-(4-Aminophenyl)ethyl]adenosine is a derivative of adenosine, which is a nucleoside and a building block of RNA. It is part of a broader class of compounds known as N6-(arylalkyl)adenosines, which have been synthesized and studied for their potential as agonists for adenosine receptors. These receptors play a crucial role in various physiological processes, including cardiac function and neurotransmission.

Synthesis Analysis

The synthesis of N6-(arylalkyl)adenosines involves the modification of the adenosine molecule by adding arylalkyl groups to the N6 position of the adenine base. The synthesis process can vary depending on the desired arylalkyl substituent. For example, the paper titled "N6-(arylalkyl)adenosines. Identification of N6-(9-fluorenylmethyl)adenosine as a highly potent agonist for the adenosine A2 receptor" discusses the synthesis of several related compounds and their binding affinities to A1 and A2 adenosine receptors . Although the specific synthesis of this compound is not detailed, similar synthetic methods could be applied.

Molecular Structure Analysis

The molecular structure of N6-(arylalkyl)adenosines is characterized by the presence of an arylalkyl group attached to the N6 position of the adenine base. The structure-activity relationship (SAR) indicates that the spatial arrangement and the hydrophobicity of the substituent are critical for the affinity towards adenosine receptors. For instance, the planar hydrophobic function at a certain distance from the N6 nitrogen is required for high affinity at the A2 receptor, as demonstrated by the high potency of N6-(9-fluorenylmethyl)adenosine .

Chemical Reactions Analysis

The chemical reactivity of N6-(arylalkyl)adenosines would be influenced by the substituents on the arylalkyl group. The presence of an active methylene group, as seen in some derivatives, allows for further derivatization and the formation of α-branched acyclic adenosine analogues . These reactions can be used to modify the side chain and potentially alter the compound's affinity and selectivity for different adenosine receptor subtypes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N6-(arylalkyl)adenosines would be determined by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and receptor binding affinity. For example, the introduction of a phenylurea group at the N6 position has been shown to confer high affinity at A3 adenosine receptors, with some derivatives exhibiting low nanomolar Ki values . These properties are crucial for the pharmacological profile and therapeutic potential of these compounds.

Wissenschaftliche Forschungsanwendungen

Affinity for A1-Adenosine Receptors

N6-[2-(4-Aminophenyl)ethyl]adenosine has been identified as a potent competitive antagonist for binding to A1-adenosine receptors in rat cerebral cortical membranes. It exhibits a high affinity for these receptors, with Ki values ranging from 1-100 nM. This characteristic makes it useful in receptor and histochemical probes, radioligand preparation, and targeted drug development (Jacobson et al., 1985).

Role in Adenosine A3 Receptor Studies

This compound, when radiolabeled with Iodine-125, has shown high affinity for the adenosine A3 receptor. This discovery was significant in exploring the cardiovascular effects of this compound, especially in the angiotensin II-supported circulation of pithed rats. Its hypotensive responses, which are unaffected by broad-spectrum adenosine receptor antagonists, indicate its potential in understanding cardiovascular pharmacology (Fozard & Carruthers, 1993).

Involvement in Calcium Influx Regulation

This compound has been found to increase calcium influx into rat cortical synaptosomes. This effect was observed to be dose-dependent and was linked to its activity at presynaptic A2a receptors, suggesting its role in mediating neurotransmitter release through calcium channel modulation (Li & Wong, 2000).

Contribution to Molecular Cloning and Characterization Studies

This compound has been instrumental in the molecular cloning and characterization of adenosine receptors, particularly the A3 adenosine receptor. The binding of this compound to transfected cells expressing the A3 receptor has provided insights into the receptor's structure and function, as well as its expression in various tissues (Zhou et al., 1992).

Eigenschaften

IUPAC Name

(2R,3R,4S,5R)-2-[6-[2-(4-aminophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c19-11-3-1-10(2-4-11)5-6-20-16-13-17(22-8-21-16)24(9-23-13)18-15(27)14(26)12(7-25)28-18/h1-4,8-9,12,14-15,18,25-27H,5-7,19H2,(H,20,21,22)/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPOZVLRZZIEBW-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433272
Record name N6-2-(4-Aminophenyl)ethyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500429
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

89705-21-5
Record name N6-2-(4-Aminophenyl)ethyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n6-[2-(4-Aminophenyl)ethyl]adenosine
Reactant of Route 2
Reactant of Route 2
n6-[2-(4-Aminophenyl)ethyl]adenosine
Reactant of Route 3
Reactant of Route 3
n6-[2-(4-Aminophenyl)ethyl]adenosine
Reactant of Route 4
Reactant of Route 4
n6-[2-(4-Aminophenyl)ethyl]adenosine
Reactant of Route 5
Reactant of Route 5
n6-[2-(4-Aminophenyl)ethyl]adenosine
Reactant of Route 6
Reactant of Route 6
n6-[2-(4-Aminophenyl)ethyl]adenosine

Q & A

Q1: How does N6-[2-(4-Aminophenyl)ethyl]adenosine (APNEA) interact with its target and what are the downstream effects?

A1: APNEA is a selective agonist for the adenosine A3 receptor [, , ]. Binding of APNEA to the A3 receptor triggers a cascade of intracellular signaling events. While the exact mechanisms depend on the cell type and context, some common downstream effects include inhibition of adenylate cyclase, reduction in cAMP levels, and modulation of ion channel activity [, ].

Q2: Does APNEA's activity show selectivity for the A3 receptor over other adenosine receptor subtypes?

A2: Yes, research indicates that APNEA exhibits a higher potency for the A3 receptor compared to other adenosine receptor subtypes like A1 and A2 [, ]. For instance, studies using rat models showed that APNEA-induced hypotension was not affected by high doses of the broad-spectrum adenosine receptor antagonist 8-(p-sulphophenyl)theophylline (8-SPT), which typically blocks A1 and A2 receptors []. This resistance to 8-SPT blockade, along with the high potency of APNEA in inducing these responses, points towards a preferential interaction with the A3 receptor.

Q3: What is the role of APNEA in studying ischemic preconditioning in the heart?

A3: Studies on isolated rabbit hearts suggest that the adenosine A3 receptor, for which APNEA is a selective agonist, might play a role in the protective mechanism of ischemic preconditioning []. Preconditioning the heart with brief periods of ischemia reduces infarct size following a subsequent prolonged ischemic event. Researchers found that the protective effect of preconditioning, adenosine, or APNEA administration were all blocked by a potent but non-selective A3 receptor antagonist, BW A1433 []. This finding suggests that the A3 receptor, potentially activated by APNEA, could be involved in mediating cardioprotection.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.